

Characterization of Cbz-L-Homoserine: A Comparative Guide to Spectroscopic Techniques

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Compound of Interest

Compound Name: *Cbz-L-Homoserine*

Cat. No.: *B120058*

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For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis and drug discovery endeavors. This guide provides a comparative overview of the characterization of **Cbz-L-Homoserine** using ^1H NMR spectroscopy, alongside alternative analytical techniques, supported by predictive data and detailed experimental protocols.

^1H NMR Spectroscopy: A Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of proton signals, researchers can confirm the identity and purity of **Cbz-L-Homoserine**.

Predicted ^1H NMR Data for Cbz-L-Homoserine

While a definitive, fully assigned published spectrum for **Cbz-L-Homoserine** is not readily available, the following data is predicted based on the known chemical shifts of the L-Homoserine backbone and the carboxybenzyl (Cbz) protecting group.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic Protons (C ₆ H ₅)	7.30 - 7.40	Multiplet	
Benzylic Protons (CH ₂)	~5.10	Singlet	
α-CH	4.20 - 4.30	Multiplet	
γ-CH ₂	3.60 - 3.70	Multiplet	
β-CH ₂	1.90 - 2.10	Multiplet	
NH Proton	5.50 - 5.70	Doublet	
OH Proton	Variable	Broad Singlet	
COOH Proton	> 10.0	Broad Singlet	

Note: The chemical shifts of NH, OH, and COOH protons can vary significantly depending on the solvent, concentration, and temperature.

Comparison with Alternative Characterization Methods

To provide a comprehensive analysis, it is essential to employ complementary techniques. The following table compares ¹H NMR with ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) for the characterization of **Cbz-L-Homoserine**.

Technique	Information Provided	Predicted Data for Cbz-L-Homoserine
¹³ C NMR	Number and type of carbon atoms.	Aromatic Carbons: 127-136 ppm; C=O (Carbamate): ~156 ppm; C=O (Carboxylic Acid): >170 ppm; Benzylic Carbon: ~67 ppm; α -Carbon: ~55 ppm; γ -Carbon: ~58 ppm; β -Carbon: ~35 ppm.
Mass Spectrometry (ESI-MS)	Molecular weight and fragmentation pattern.	$[M+H]^+$: m/z 254.10; $[M+Na]^+$: m/z 276.08. Fragmentation may show loss of the benzyl group (m/z 91) and decarboxylation.
FTIR	Presence of functional groups.	N-H Stretch: ~3300 cm^{-1} ; O-H Stretch (Carboxylic Acid): 2500-3300 cm^{-1} (broad); C=O Stretch (Carbamate): ~1690 cm^{-1} ; C=O Stretch (Carboxylic Acid): ~1710 cm^{-1} ; Aromatic C=C Stretch: ~1600, 1495 cm^{-1} .

Experimental Protocols

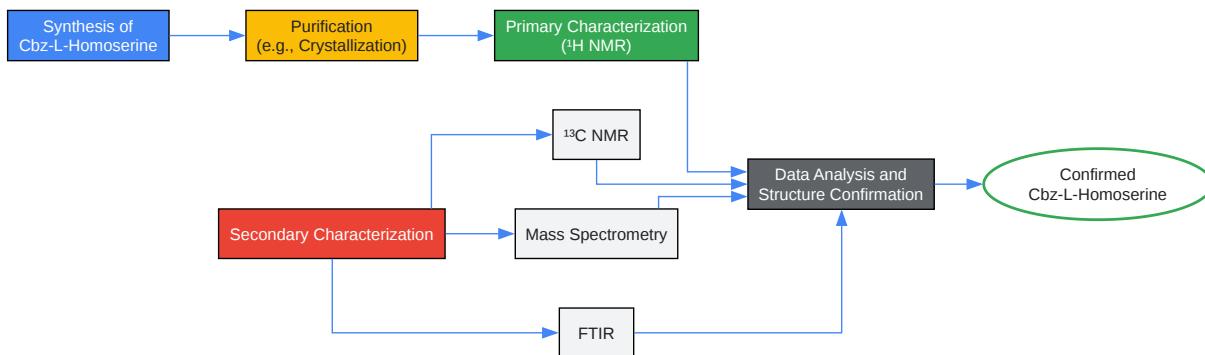
¹H NMR Spectroscopy of a Small Molecule

- Sample Preparation: Dissolve 5-10 mg of **Cbz-L-Homoserine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- Data Acquisition: Acquire the ^1H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a protected amino acid like **Cbz-L-Homoserine**.



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